Enhanced Lipophilicity vs. Unsubstituted 2-Benzylpyridine
2-(4-Chlorobenzyl)pyridine exhibits a significantly higher calculated partition coefficient (logP) than its unsubstituted analog, 2-benzylpyridine. This increase in lipophilicity is directly attributable to the 4-chloro substituent on the phenyl ring [1]. The higher logP value indicates greater lipid solubility, which is a critical parameter for optimizing membrane permeability and bioavailability in drug candidate design [2]. This data provides a quantitative basis for selecting the chlorinated derivative when increased compound lipophilicity is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.4 (XLogP3-AA) [1]; 3.33 |
| Comparator Or Baseline | 2-Benzylpyridine: 2.67 [2]; 2.8 (XLogP) [3] |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.7 (Target more lipophilic) |
| Conditions | Calculated octanol/water partition coefficient |
Why This Matters
This difference is meaningful for scientists optimizing compound series for central nervous system penetration or improving cellular uptake, guiding the choice of the chlorinated scaffold over the unsubstituted analog.
- [1] PubChem. (2025). 2-(4'-Chlorobenzyl)pyridine. XLogP3-AA: 3.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4350-41-8 View Source
- [2] Molbase. (n.d.). 2-Benzylpyridine. LogP: 2.67240. Retrieved from https://m.molbase.cn View Source
- [3] Baidu Baike. (2025). 2-Benzylpyridine. XLogP: 2.8. Retrieved from https://baike.baidu.com/item/2-苄基吡啶 View Source
